molecular formula C19H18FN3O4 B2669084 N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 1052560-81-2

N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

カタログ番号: B2669084
CAS番号: 1052560-81-2
分子量: 371.368
InChIキー: XOEDEDGWWRTAEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Significance of the Imidazolidine-2,4-Dione (Hydantoin) Core

The imidazolidine-2,4-dione scaffold, commonly referred to as hydantoin, is a privileged heterocyclic structure in medicinal chemistry due to its unique physicochemical properties and versatility in drug design. The hydantoin core consists of a five-membered ring with two nitrogen atoms at positions 1 and 3, two carbonyl groups at positions 2 and 4, and a central carbon atom at position 5 that serves as a key site for substitution. This arrangement provides two hydrogen bond donors (N–H groups) and two hydrogen bond acceptors (carbonyl oxygens), enabling robust interactions with biological targets such as enzymes and receptors. The planar geometry of the hydantoin ring further facilitates π-π stacking interactions with aromatic residues in binding pockets, enhancing target affinity.

The synthetic accessibility of hydantoin derivatives via cyclization reactions, such as the Bucherer–Bergs or Urech methods, has made this scaffold a cornerstone in developing anticonvulsants (e.g., phenytoin), antimicrobials (e.g., nitrofurantoin), and anticancer agents (e.g., enzalutamide). Modifications at the N1, N3, and C5 positions allow fine-tuning of electronic, steric, and solubility properties, making hydantoin a versatile platform for structure-activity relationship (SAR) studies.

Pharmacophoric Value of Fluorophenyl and Methoxyphenyl Moieties

The incorporation of fluorophenyl and methoxyphenyl substituents into hydantoin-based acetamides introduces critical pharmacophoric features that enhance target engagement and metabolic stability. The 2-fluorophenyl group serves dual roles: its electron-withdrawing fluorine atom modulates the electron density of the aromatic ring, improving binding specificity to hydrophobic pockets, while its small atomic radius minimizes steric hindrance. Fluorine’s high electronegativity also strengthens hydrogen-bonding interactions with residues such as serine or tyrosine in enzymatic active sites.

Conversely, the 4-methoxyphenyl moiety contributes electron-donating effects through its methoxy group (–OCH₃), which enhances solubility and membrane permeability by increasing polarity. The methoxy group’s ability to participate in hydrogen bonding and cation-π interactions further stabilizes ligand-receptor complexes. When combined with a methyl group at position 4 of the hydantoin ring, this substitution pattern creates a sterically hindered environment that may reduce off-target interactions, as seen in pyrazoline-based hydantoin analogs with improved anticancer efficacy.

Historical Development of Hydantoin Derivatives in Medicinal Chemistry

Hydantoin derivatives have a storied history in drug discovery, beginning with the serendipitous discovery of phenytoin’s anticonvulsant properties in 1938. Phenytoin’s success validated the hydantoin scaffold as a viable platform for central nervous system (CNS) therapeutics, leading to the development of analogs like fosphenytoin and ropitoin for epilepsy and arrhythmia management. The 21st century has seen a resurgence of interest in hydantoins, particularly in oncology, where derivatives such as enzalutamide (a second-generation antiandrogen) exploit the scaffold’s ability to antagonize hormone receptors.

Recent advancements in pharmacophore hybridization have further expanded hydantoin applications. For instance, combining hydantoin with pyrazoline moieties yielded compound H13, which demonstrated 10-fold greater potency against colon and breast cancer cells compared to earlier analogs. These innovations underscore the scaffold’s adaptability in addressing diverse therapeutic challenges.

Rationale for Studying N-(2-Fluorophenyl)-2-[4-(4-Methoxyphenyl)-4-Methyl-2,5-Dioxoimidazolidin-1-yl]Acetamide

The compound N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide represents a strategic integration of optimized substituents to maximize pharmacological efficacy. The 2-fluorophenylacetamide side chain introduces a rigid, planar structure that enhances binding to aromatic-rich regions of targets, while the 4-methoxyphenyl-4-methylhydantoin core balances lipophilicity and polarity for improved bioavailability. This design leverages historical insights from phenytoin’s success while addressing modern demands for targeted therapies with reduced off-target effects.

The methyl group at position 4 of the hydantoin ring likely mitigates metabolic degradation by sterically shielding the carbonyl groups from hydrolytic enzymes, a strategy employed in the development of orally bioavailable hydantoin analogs. Meanwhile, the acetamide linker provides conformational flexibility, enabling the compound to adapt to binding site geometries, as observed in hybrid scaffolds with enhanced caspase-activating properties. Together, these features position the compound as a promising candidate for further investigation in diseases influenced by protein-protein interactions or enzymatic dysregulation.

Table 1: Key Structural Features and Their Pharmacological Implications

Feature Pharmacological Role Example in Literature
Hydantoin core Hydrogen bonding with targets; synthetic versatility Phenytoin, Enzalutamide
2-Fluorophenyl moiety Enhanced binding specificity; metabolic stability Anti-tumor hybrids
4-Methoxyphenyl group Improved solubility; cation-π interactions Chalcone derivatives
4-Methyl substitution Steric shielding against enzymatic degradation Pyrazoline-hydantoin hybrids

特性

IUPAC Name

N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c1-19(12-7-9-13(27-2)10-8-12)17(25)23(18(26)22-19)11-16(24)21-15-6-4-3-5-14(15)20/h3-10H,11H2,1-2H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEDEDGWWRTAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide typically involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the imidazolidinone intermediate.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohol derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C30H29FN2O3
  • Molecular Weight : 484.6 g/mol
  • IUPAC Name : N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

The structure of this compound features a fluorophenyl group and a complex imidazolidinone moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide exhibit anticancer properties. For instance, derivatives of imidazolidinone have been studied for their ability to inhibit tumor growth by targeting specific cancer cell pathways. A study highlighted that modifications in the imidazolidinone structure can enhance cytotoxicity against various cancer cell lines, making it a promising scaffold for drug development .

Diabetes Management

Compounds within this chemical class have shown potential in improving insulin sensitivity and glucose metabolism. In animal models, certain derivatives have been effective in enhancing insulin action and modulating gene expression related to glucose homeostasis . This suggests that N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide could play a role in developing new therapies for diabetes.

Case Study 1: Antitumor Efficacy

A recent study investigated the effects of a related imidazolidinone on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways. These findings support the potential application of N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide in cancer therapy .

Case Study 2: Metabolic Disorders

In another study focusing on metabolic disorders, researchers evaluated the efficacy of an imidazolidinone derivative in diabetic rats. The compound improved glucose tolerance and reduced serum lipid levels, indicating its potential as a therapeutic agent for managing diabetes .

作用機序

The mechanism of action of N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

類似化合物との比較

Structural Analogs in the Imidazolidine-Dione Family

The following compounds share the 4-methyl-2,5-dioxoimidazolidin-1-yl core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features Source
Target Compound 2-fluorophenyl, 4-(4-methoxyphenyl) Not explicitly provided Enhanced solubility due to methoxy group; fluorophenyl may improve bioavailability.
2-Chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide Chloro instead of fluoro on phenyl; identical imidazolidine core - Higher electronegativity at the chloro site may alter binding affinity.
2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid Dichlorophenyl substituent; acetic acid side chain - Increased steric bulk and acidity; potential for metal coordination.
2-[cyclopentyl(methyl)amino]-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide Cyclopentyl(methyl)amino group 374.43 Improved lipophilicity; tertiary amine may enhance CNS penetration.

Key Structural and Functional Differences

Aromatic Substituents: The 2-fluorophenyl group in the target compound offers moderate electronegativity and reduced steric hindrance compared to 2,4-dichlorophenyl (), which may enhance target selectivity . The 4-methoxyphenyl moiety improves solubility relative to non-polar analogs like 4-methylphenethyl () .

Chloro-substituted acetamides () may exhibit stronger hydrogen-bonding interactions due to the chloro group’s electronegativity .

Compounds with piperazine or piperidine side chains () are often explored for CNS activity, though the target compound’s fluorophenyl may limit blood-brain barrier penetration compared to tertiary amines .

Research Findings and Implications

  • Synthetic Accessibility : The imidazolidine-dione core is synthetically tractable, with methods involving carbodiimide-mediated couplings () or substitutions on pre-functionalized scaffolds () .
  • Thermodynamic Stability : The 2,5-dioxoimidazolidin-1-yl core is conformationally rigid, favoring stable interactions with biological targets .
  • SAR Trends :
    • Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance metabolic stability but may reduce solubility.
    • Methoxy groups improve aqueous solubility, critical for oral bioavailability .

生物活性

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H18FN3O3\text{C}_{15}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{3}

Structural Features

  • Fluorophenyl Group : The presence of the fluorine atom may enhance the lipophilicity and metabolic stability of the compound.
  • Dioxoimidazolidinyl Moiety : This feature is often associated with various biological activities, including anti-cancer properties.
  • Methoxyphenyl Substituent : This group may contribute to the compound's interaction with biological targets.

Research indicates that compounds similar to N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Certain derivatives have shown potential as inhibitors of protein tyrosine phosphatases (PTPs), which play critical roles in regulating cellular signaling pathways. For instance, studies have demonstrated that modifications to the imidazolidinone ring can lead to enhanced inhibitory activity against PTP1B, a key regulator of insulin signaling .
  • Anticancer Properties : Compounds within this class have been evaluated for their ability to induce apoptosis in cancer cells. The dioxoimidazolidinyl structure is hypothesized to interact with DNA or related pathways, promoting cell death in malignancies .
  • Neuropharmacological Effects : Some studies suggest potential interactions with opioid receptors, which could indicate analgesic properties similar to those observed in fentanyl analogs .

In Vitro Studies

A study on a closely related compound revealed that it exhibited significant inhibition of cancer cell proliferation at micromolar concentrations. The mechanism was linked to the modulation of apoptosis-related proteins and cell cycle arrest .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of these compounds. For instance, a derivative demonstrated improved insulin sensitivity in diabetic mice models, highlighting its potential for treating metabolic disorders .

Comparative Biological Activity

Compound NameIC50 (µM)Biological Activity
N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamideTBDPotential PTP1B inhibitor
Related Compound A10Induces apoptosis in cancer cells
Related Compound B5Enhances insulin sensitivity

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFEnhances reactant solubility
TemperatureRoom temperature (25°C)Prevents decomposition
BaseK₂CO₃Facilitates deprotonation
Stoichiometry1:1.5 (reactant:base)Maximizes coupling efficiency

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueApplicationExample Data
¹H NMRSubstituent positioningδ 7.2–7.4 ppm (aromatic H)
X-ray crystallographyPolymorph identificationDihedral angles: 54.8°–77.5°
HRMSMolecular weight[M+H]⁺: m/z 427.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。